molecular formula C24H28O6 B12600609 3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 649551-62-2

3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12600609
CAS No.: 649551-62-2
M. Wt: 412.5 g/mol
InChI Key: ZZMNMLTUNVKGOW-UHFFFAOYSA-N
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Description

“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trihydroxybenzaldehyde and 7-nonyl-4H-1-benzopyran-4-one.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4,5-trihydroxybenzaldehyde and the ketone group of 7-nonyl-4H-1-benzopyran-4-one under acidic or basic conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.

    Purification and Isolation: Implementing advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.

Mechanism of Action

The mechanism of action of “3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” involves:

    Molecular Targets: Interaction with cellular proteins and enzymes.

    Pathways: Modulation of signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Myricetin: Known for its strong antioxidant and antimicrobial properties.

Uniqueness

“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” is unique due to its specific nonyl side chain, which may impart distinct biological activities and enhance its solubility and bioavailability compared to other flavonoids.

Properties

CAS No.

649551-62-2

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

3-hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C24H28O6/c1-2-3-4-5-6-7-8-9-15-10-11-17-20(12-15)30-24(23(29)21(17)27)16-13-18(25)22(28)19(26)14-16/h10-14,25-26,28-29H,2-9H2,1H3

InChI Key

ZZMNMLTUNVKGOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O

Origin of Product

United States

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